molecular formula C21H23N5O2 B8223674 PD-L1-IN-1

PD-L1-IN-1

Cat. No.: B8223674
M. Wt: 377.4 g/mol
InChI Key: LGWZTWZGNYPECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-L1-IN-1 is a small-molecule inhibitor targeting the programmed cell death ligand 1 (PD-L1). This compound is part of a class of molecules designed to disrupt the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1). This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. By inhibiting PD-L1, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-L1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of biphenyl derivatives, which are known for their efficacy as PD-1/PD-L1 inhibitors . The synthetic process may include:

    Formation of Biphenyl Core: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid and a halogenated aromatic compound in the presence of a palladium catalyst.

    Functionalization: The biphenyl core is then functionalized with various substituents to enhance its binding affinity and selectivity for PD-L1. This may involve reactions such as amide coupling, halogenation, and nitration.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow chemistry, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

PD-L1-IN-1 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the biphenyl core, potentially altering its binding properties.

    Reduction: Reduction reactions can be used to modify nitro groups to amines, which may enhance the compound’s activity.

    Substitution: Halogenation and nitration are common substitution reactions used in the synthesis of this compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using reagents like bromine or chlorine, and nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions are typically intermediates that are further functionalized to enhance the binding affinity and selectivity of this compound for PD-L1.

Scientific Research Applications

PD-L1-IN-1 has significant applications in various fields:

Mechanism of Action

PD-L1-IN-1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, which can then recognize and kill cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells . The pathway involves the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cells and an enhanced immune response against tumors.

Comparison with Similar Compounds

PD-L1-IN-1 is compared with other small-molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway:

Properties

IUPAC Name

N-[2-[[4-[(2-methyl-3-phenylphenyl)methoxy]-1,3,5-triazin-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-15-18(9-6-10-19(15)17-7-4-3-5-8-17)13-28-21-25-14-24-20(26-21)23-12-11-22-16(2)27/h3-10,14H,11-13H2,1-2H3,(H,22,27)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWZTWZGNYPECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC=NC(=N3)NCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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